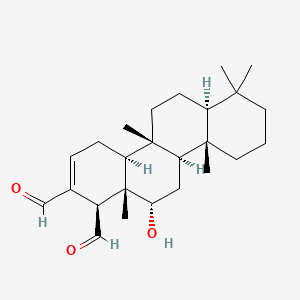
Hydrogen telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tellane is a tellurium hydride and a mononuclear parent hydride.
Scientific Research Applications
1. Semiconductor Applications
Hydrogen telluride is involved in the production of various semiconductors. For instance, it's a precursor in the preparation of p-CdTe semiconductors, used in photoelectrochemical generation of hydrogen (Montiel-Santillán et al., 2002). Moreover, cadmium telluride (CdTe) is a binary semiconductor with applications in nuclear, X-ray, and gamma-ray detection, where hydrogen telluride's properties may influence its efficiency and performance (Roumie et al., 2014).
2. Catalytic and Electrochemical Properties
Hydrogen telluride and its compounds show promising electrocatalytic properties. For example, nickel telluride is an effective new cathode material for the hydrogen evolution reaction (HER), due to its metallic nature, as studied in the context of renewable energy resources (Oh et al., 2020). Similarly, molybdenum telluride (MoTe2) nanosheets demonstrate enhanced electrocatalytic activity for HER in H2SO4 solution (Qiao et al., 2018).
3. Gas Sensing Applications
Hydrogen telluride's derivatives, like tellurium thin films, are investigated for their potential as gas sensors. They have been specifically studied for hydrogen sulfide gas sensing, with the ability to operate at room temperature and show sensitivity to low concentrations of H2S (Sen et al., 2006).
4. Photocathodic and Photovoltaic Applications
Hydrogen telluride compounds have applications in solar energy. Zinc telluride (ZnTe), modified with MoS2 and carbon, has shown significant potential as a photocathode for solar hydrogen production from photoelectrochemical water splitting (Jang et al., 2016).
5. Biosensor Applications
Compounds of hydrogen telluride, such as iron telluride nanorods, have been synthesized for the detection of glucose and H2O2, showing potential in biosensor technology (Roy et al., 2012).
properties
CAS RN |
7783-09-7 |
|---|---|
Product Name |
Hydrogen telluride |
Molecular Formula |
H2Te |
Molecular Weight |
129.6 g/mol |
IUPAC Name |
tellane |
InChI |
InChI=1S/H2Te/h1H2 |
InChI Key |
VTLHPSMQDDEFRU-UHFFFAOYSA-N |
SMILES |
[TeH2] |
Canonical SMILES |
[TeH2] |
Other CAS RN |
7783-09-7 |
Pictograms |
Flammable; Compressed Gas; Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



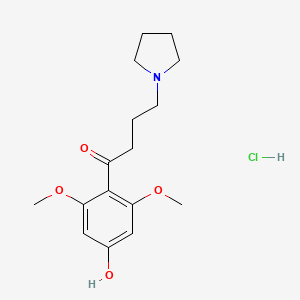
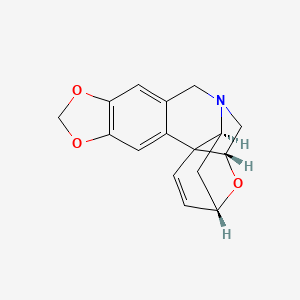
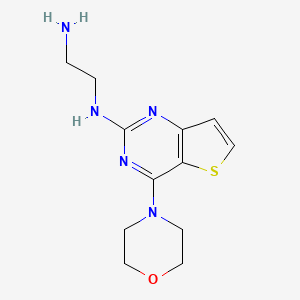

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

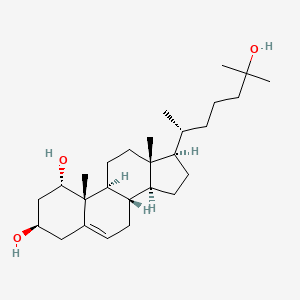
![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)
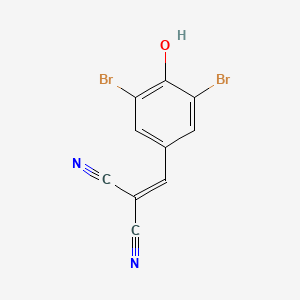

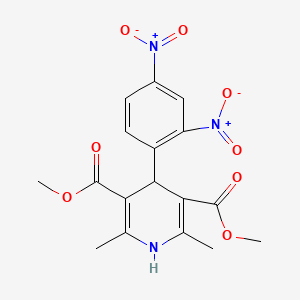
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate](/img/structure/B1195434.png)
